Tert-butyl N-[1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutyl]carbamate
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Overview
Description
Tert-butyl N-[1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutyl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are derivatives of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutyl]carbamate typically involves the reaction of tert-butyl chloroformate with 1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at around 0°C to 5°C to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutyl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
Tert-butyl N-[1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutyl]carbamate has several scientific research applications:
Chemistry: It is used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites.
Biology: The compound can be used in the study of enzyme inhibitors and as a tool in molecular biology research.
Industry: It is used in the production of various chemicals and materials due to its unique properties.
Mechanism of Action
The mechanism by which tert-butyl N-[1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutyl]carbamate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative used as a protecting group in organic synthesis.
Boc-protected amines: Similar compounds that also use the tert-butyl group for protection.
Other carbamate derivatives: Various other carbamates used in different applications.
Uniqueness: Tert-butyl N-[1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutyl]carbamate stands out due to its specific structure, which includes the cyclobutyl ring and the tetrahydropyrimidinyl group
Properties
IUPAC Name |
tert-butyl N-[1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-12(2,3)18-11(17)16-13(6-4-7-13)10-14-8-5-9-15-10/h4-9H2,1-3H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYPWTNJEFHGDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=NCCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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